molecular formula C20H23ClFN3O4S B6518827 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 946276-03-5

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B6518827
CAS No.: 946276-03-5
M. Wt: 455.9 g/mol
InChI Key: GHQZJUAPVAXADQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-linked ethyl chain, and a 4-fluorophenoxy acetamide moiety.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O4S/c21-16-2-1-3-18(14-16)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-29-19-6-4-17(22)5-7-19/h1-7,14H,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZJUAPVAXADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are prevalent in the brain and play a significant role in the neural signaling pathways associated with reward, addiction, and movement.

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, the compound influences several biochemical pathways. These pathways are primarily related to the dopaminergic signaling in the brain. The downstream effects of this modulation can impact various physiological processes, including mood regulation, reward response, and motor control.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to fully understand its pharmacokinetics.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares key structural elements and inferred pharmacological properties:

Compound Name / ID Piperazine Substituent Acetamide Substituent Key Functional Groups Reported Activity/Inference Reference
Target Compound 3-Chlorophenyl 4-Fluorophenoxy Sulfonyl ethyl linker Likely CNS modulation (inferred)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylbenzenesulfonyl 4-Fluorophenyl Sulfonyl Enhanced metabolic stability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl Dichlorobenzylsulfanyl phenyl Sulfanyl Potential receptor affinity differences
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (, Compound 12) Methyl 3-Chlorophenyl None (simple piperazine) Anticonvulsant activity (explicitly tested)
2-Chloro-N-(4-fluorophenyl)acetamide () N/A 4-Fluorophenyl Chloroacetamide Intermediate for bioactive derivatives

Key Observations

Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound and ’s analog may improve metabolic stability and receptor binding compared to sulfanyl-containing analogs (e.g., ) due to stronger electron-withdrawing effects .

Fluorophenoxy vs.

Piperazine Substitution : The 3-chlorophenyl group on piperazine (target compound) may confer selectivity for serotonin or dopamine receptors, similar to arylpiperazine pharmacophores in antipsychotics . In contrast, methyl-substituted piperazines (e.g., , Compound 12) show anticonvulsant activity but lack sulfonyl groups, which could limit bioavailability .

Anticonvulsant Activity

Compounds with simple piperazine-acetamide scaffolds (e.g., , Compounds 11–17) demonstrated anticonvulsant efficacy in animal models, but the absence of sulfonyl or fluorophenoxy groups suggests divergent mechanisms. The target compound’s sulfonyl-ethyl linker may enhance blood-brain barrier penetration compared to these analogs .

Pharmacokinetics

  • The sulfonyl group in the target compound and ’s analog may reduce first-pass metabolism compared to sulfanyl or non-sulfonylated analogs .
  • The 4-fluorophenoxy group could increase logP values, favoring CNS distribution over peripherally acting analogs (e.g., ’s non-fluorinated compounds) .

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